molecular formula C10H10N2OS B1226980 1-(4-Hydroxybenzyl)imidazole-2-thiol CAS No. 95333-64-5

1-(4-Hydroxybenzyl)imidazole-2-thiol

Cat. No. B1226980
CAS RN: 95333-64-5
M. Wt: 206.27 g/mol
InChI Key: WVWZHFJGVDNBDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(4-Hydroxybenzyl)imidazole-2-thiol” is a chemical compound with the CAS number 95333-64-5 . It has a molecular formula of C10H10N2OS and a molecular weight of 206.26 . This compound can be useful in the synthesis of dopamine β-hydroxylase inhibitors .


Synthesis Analysis

The synthesis of imidazoles, including “1-(4-Hydroxybenzyl)imidazole-2-thiol”, has been a topic of recent research . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to their wide range of applications . One method involves the cyclization of amido-nitriles, which can form disubstituted imidazoles .


Chemical Reactions Analysis

Imidazoles, including “1-(4-Hydroxybenzyl)imidazole-2-thiol”, are key components to functional molecules that are used in a variety of everyday applications . The bonds constructed during the formation of the imidazole are of particular interest . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Physical And Chemical Properties Analysis

“1-(4-Hydroxybenzyl)imidazole-2-thiol” should be stored at a temperature between 2-8°C . More detailed physical and chemical properties such as boiling point, melting point, and density were not found in the available resources.

Scientific Research Applications

Nanotechnology: Nanoparticle Stabilization

The compound’s ability to form stable complexes with metals can be exploited in nanotechnology. It may be used to stabilize nanoparticles, which are utilized in drug delivery systems, imaging, and as catalysts in chemical reactions.

Each of these applications leverages the unique chemical structure of “1-(4-Hydroxybenzyl)imidazole-2-thiol” to fulfill specific roles in scientific research and industry. The compound’s versatility is a testament to the importance of imidazole derivatives in advancing various fields of study and application .

Safety and Hazards

While specific safety and hazard information for “1-(4-Hydroxybenzyl)imidazole-2-thiol” was not found, imidazole, a related compound, is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, reproductive toxicity, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

3-[(4-hydroxyphenyl)methyl]-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c13-9-3-1-8(2-4-9)7-12-6-5-11-10(12)14/h1-6,13H,7H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWZHFJGVDNBDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CNC2=S)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20241812
Record name 1-(4-Hydroxybenzyl)imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20241812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Hydroxybenzyl)imidazole-2-thiol

CAS RN

95333-64-5
Record name 1-(4-Hydroxybenzyl)imidazole-2-thiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095333645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Hydroxybenzyl)imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20241812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(4-Hydroxybenzyl)imidazole-2-thiol
Reactant of Route 2
1-(4-Hydroxybenzyl)imidazole-2-thiol
Reactant of Route 3
Reactant of Route 3
1-(4-Hydroxybenzyl)imidazole-2-thiol
Reactant of Route 4
1-(4-Hydroxybenzyl)imidazole-2-thiol
Reactant of Route 5
1-(4-Hydroxybenzyl)imidazole-2-thiol
Reactant of Route 6
1-(4-Hydroxybenzyl)imidazole-2-thiol

Q & A

Q1: How does 1-(4-Hydroxybenzyl)imidazole-2-thiol inhibit DBH, and what are the implications of this inhibition?

A: 1-(4-Hydroxybenzyl)imidazole-2-thiol functions as a multisubstrate inhibitor of DBH []. This means it mimics the binding of both substrates involved in the enzyme's catalytic cycle: the phenethylamine substrate (e.g., dopamine) and oxygen.

    Q2: What evidence supports the multisubstrate binding mechanism of 1-(4-Hydroxybenzyl)imidazole-2-thiol to DBH?

    A: The research provides multiple lines of evidence supporting the multisubstrate inhibition mechanism []:

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.